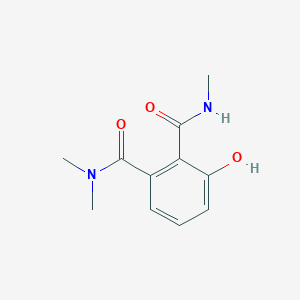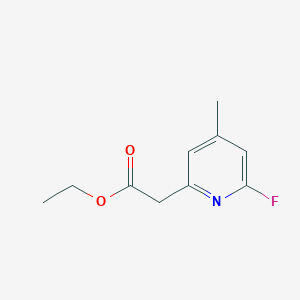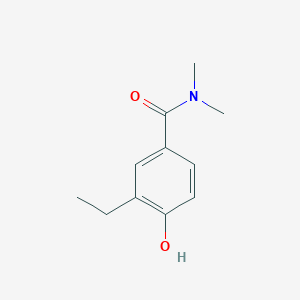![molecular formula C7H6F3IN2 B14840124 [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine: is a chemical compound that features a pyridine ring substituted with iodine and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to form carbon-carbon bonds between the pyridine ring and the trifluoromethyl group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents.
Nucleophilic Substitution: Common nucleophiles include amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds.
Industry:
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action for [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine is not well-documented. the presence of the trifluoromethyl group can significantly influence the compound’s reactivity and interactions with biological targets. The iodine atom can also participate in various chemical reactions, potentially altering the compound’s activity.
Comparación Con Compuestos Similares
2-Iodo-6-(trifluoromethyl)pyridine: Similar structure but lacks the methylamine group.
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Contains a piperazine ring instead of a methylamine group.
Uniqueness: The presence of both iodine and trifluoromethyl groups in [2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine makes it unique compared to other pyridine derivatives
Propiedades
Fórmula molecular |
C7H6F3IN2 |
|---|---|
Peso molecular |
302.04 g/mol |
Nombre IUPAC |
[2-iodo-6-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)5-1-4(3-12)2-6(11)13-5/h1-2H,3,12H2 |
Clave InChI |
RNHIJFFOGSJDLA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)I)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


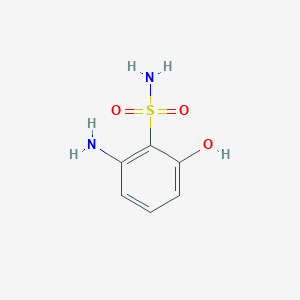
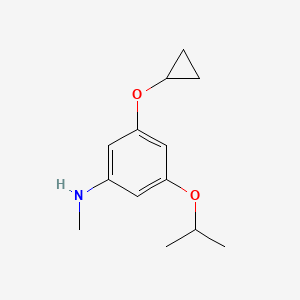
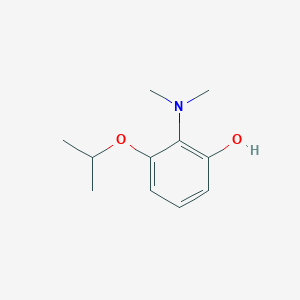
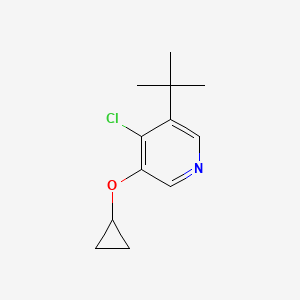
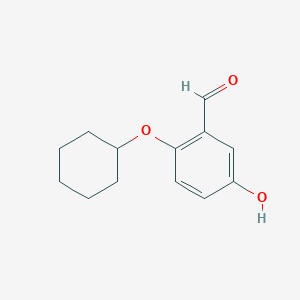
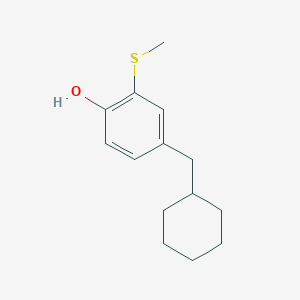
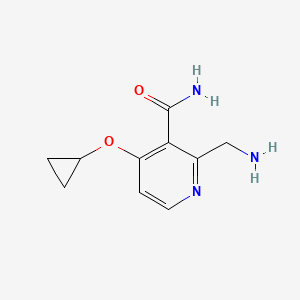

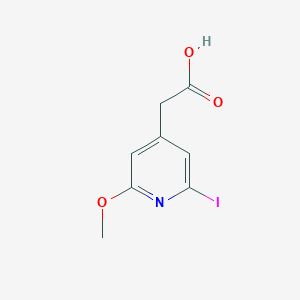
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
